REACTION_SMILES
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[H-:15].[I:17][CH3:18].[Na+:16].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23].[OH:1][c:2]1[c:3]([C:11](=[O:12])[O:13][CH3:14])[cH:4][c:5]2[c:6]([cH:10]1)[O:7][CH2:8][O:9]2>>[O:1]([c:2]1[c:3]([C:11](=[O:12])[O:13][CH3:14])[cH:4][c:5]2[c:6]([cH:10]1)[O:7][CH2:8][O:9]2)[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc2c(cc1O)OCO2
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Name
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Type
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product
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Smiles
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COC(=O)c1cc2c(cc1OC)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |